REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[OH:5][CH:6]([C:8]1[S:12][C:11]2[C:13](=[O:21])[C:14]3[CH:18]=[CH:17][S:16][C:15]=3[C:19](=[O:20])[C:10]=2[CH:9]=1)[CH3:7]>ClCCCl>[C:1]([O:5][CH:6]([C:8]1[S:12][C:11]2[C:13](=[O:21])[C:14]3[CH:18]=[CH:17][S:16][C:15]=3[C:19](=[O:20])[C:10]=2[CH:9]=1)[CH3:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |